molecular formula C17H14ClN3O2 B14095001 N-(2-chlorophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14095001
M. Wt: 327.8 g/mol
InChI Key: WKGRZNIULRMAQS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and hydroxy-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters, followed by the introduction of the chlorophenyl and hydroxy-methylphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-chlorophenyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-bromophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-chlorophenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-6-7-11(16(22)8-10)14-9-15(21-20-14)17(23)19-13-5-3-2-4-12(13)18/h2-9,22H,1H3,(H,19,23)(H,20,21)

InChI Key

WKGRZNIULRMAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3Cl)O

Origin of Product

United States

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